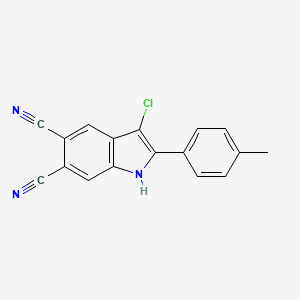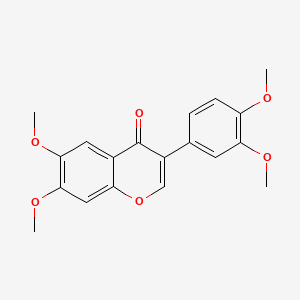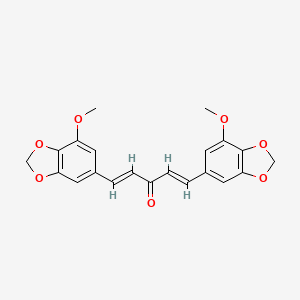
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE is a complex organic compound characterized by its unique structure, which includes two methoxybenzodioxole groups connected by a pentadienone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the methoxybenzodioxole derivatives.
Condensation Reaction: These derivatives undergo a condensation reaction with a suitable diene precursor under controlled conditions.
Catalysts and Solvents: Common catalysts include Lewis acids such as aluminum chloride, and solvents like dichloromethane or toluene are often used to facilitate the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain reaction conditions and improve efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with cellular pathways involved in cancer progression.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its effects on various biological systems, including its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Effects: By interacting with these targets, the compound can induce apoptosis in cancer cells, reduce oxidative stress, and modulate inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar pentadienone structure, known for its anti-inflammatory and anti-cancer properties.
Diferuloylmethane: Another compound with a similar backbone, used in various medicinal applications.
Uniqueness
(1E,4E)-1,5-BIS(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1,4-PENTADIEN-3-ONE is unique due to its specific methoxybenzodioxole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H18O7/c1-23-16-7-13(9-18-20(16)27-11-25-18)3-5-15(22)6-4-14-8-17(24-2)21-19(10-14)26-12-28-21/h3-10H,11-12H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ANMSMNWTKOXGBL-GGWOSOGESA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C(=C3)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


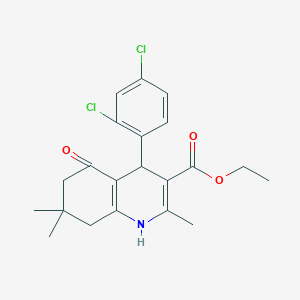
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11038390.png)
![Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11038393.png)
![4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038396.png)
![1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one](/img/structure/B11038397.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11038398.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11038402.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11038403.png)
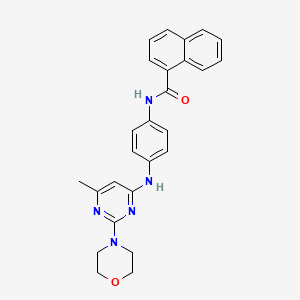
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide](/img/structure/B11038419.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)
